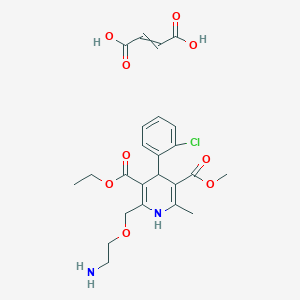
(2-oxochromen-7-yl) (6E,9E,12E)-octadeca-6,9,12-trienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-oxochromen-7-yl) (6E,9E,12E)-octadeca-6,9,12-trienoate is a complex organic compound that combines a chromone derivative with a polyunsaturated fatty acid ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-oxochromen-7-yl) (6E,9E,12E)-octadeca-6,9,12-trienoate typically involves the esterification of 7-hydroxy-2-oxochromene with (6E,9E,12E)-octadeca-6,9,12-trienoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar esterification reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(2-oxochromen-7-yl) (6E,9E,12E)-octadeca-6,9,12-trienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the chromone moiety to a dihydrochromone.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage or the chromone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Dihydrochromone derivatives.
Substitution: Various substituted chromone esters.
科学的研究の応用
Chemistry
In chemistry, (2-oxochromen-7-yl) (6E,9E,12E)-octadeca-6,9,12-trienoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry .
Biology
Its polyunsaturated fatty acid moiety is of interest for its role in cellular processes .
Medicine
In medicine, (2-oxochromen-7-yl) (6E,9,12E)-octadeca-6,9,12-trienoate is being investigated for its anti-inflammatory and antioxidant properties. It may have therapeutic potential in treating conditions related to oxidative stress and inflammation .
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as improved stability or reactivity. Its unique structure may also make it useful in the formulation of specialty chemicals .
作用機序
The mechanism of action of (2-oxochromen-7-yl) (6E,9,12E)-octadeca-6,9,12-trienoate involves its interaction with cellular targets such as enzymes and receptors. The chromone moiety can interact with various proteins, modulating their activity, while the polyunsaturated fatty acid ester can integrate into cell membranes, affecting membrane fluidity and signaling pathways .
類似化合物との比較
Similar Compounds
- (2-oxochromen-7-yl) (9Z,12Z)-octadeca-9,12-dienoate
- (2-oxochromen-7-yl) (6E,9E)-octadeca-6,9-dienoate
- (2-oxochromen-7-yl) (9Z)-octadeca-9-enoate
Uniqueness
(2-oxochromen-7-yl) (6E,9,12E)-octadeca-6,9,12-trienoate is unique due to its combination of a chromone derivative with a polyunsaturated fatty acid ester. This dual functionality allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound for research and industrial applications .
特性
分子式 |
C27H34O4 |
|---|---|
分子量 |
422.6 g/mol |
IUPAC名 |
(2-oxochromen-7-yl) (6E,9E,12E)-octadeca-6,9,12-trienoate |
InChI |
InChI=1S/C27H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(28)30-24-20-18-23-19-21-27(29)31-25(23)22-24/h6-7,9-10,12-13,18-22H,2-5,8,11,14-17H2,1H3/b7-6+,10-9+,13-12+ |
InChIキー |
LPIXSKJJCANUQD-YHTMAJSVSA-N |
異性体SMILES |
CCCCC/C=C/C/C=C/C/C=C/CCCCC(=O)OC1=CC2=C(C=C1)C=CC(=O)O2 |
正規SMILES |
CCCCCC=CCC=CCC=CCCCCC(=O)OC1=CC2=C(C=C1)C=CC(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[3-(Trifluoromethyl)pyridin-2-yl]methylidene}hydroxylamine](/img/structure/B13385106.png)
![17-(furan-3-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,14,17-triol](/img/structure/B13385111.png)

![N-[2,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]acetamide](/img/structure/B13385123.png)

![[8,14,18-Trihydroxy-19-(4-hydroxy-3,5-dimethyl-6-oxooxan-2-yl)-5,7,9,11,13,15-hexamethylnonadeca-1,3,11,16-tetraen-6-yl] carbamate](/img/structure/B13385129.png)


![2-[[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3-phenylprop-2-enoxy)oxane-3,4,5-triol](/img/structure/B13385142.png)



![6-N-cyclopropyl-9-[4-[(2-methylpropan-2-yl)oxymethyl]cyclopent-2-en-1-yl]purine-2,6-diamine](/img/structure/B13385172.png)

